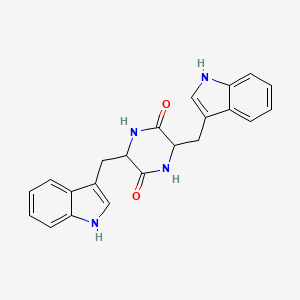

3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione

Description

Properties

IUPAC Name |

3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-21-19(9-13-11-23-17-7-3-1-5-15(13)17)25-22(28)20(26-21)10-14-12-24-18-8-4-2-6-16(14)18/h1-8,11-12,19-20,23-24H,9-10H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHODRZUCGXYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397123 | |

| Record name | 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90243-53-1 | |

| Record name | 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Biosynthetic Pathways in Penicillium Species

The compound occurs naturally in Penicillium dierckxii, where it is biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways. Tryptophan serves as the primary precursor, undergoing dimerization and cyclization to form the diketopiperazine core. Key steps include:

-

Enzymatic activation : L-tryptophan monomers are adenylated by NRPS modules.

-

Thioesterification : Activated monomers bind to peptidyl carrier protein (PCP) domains via thioester linkages.

-

Cyclization : Condensation and cyclization catalyzed by thioesterase (TE) domains yield the piperazine-2,5-dione scaffold.

Table 1: Fermentation Parameters for Penicillium dierckxii

| Parameter | Optimal Condition | Yield (mg/L) |

|---|---|---|

| Culture Medium | Potato Dextrose Broth | 12–15 |

| Incubation Temperature | 25°C | — |

| Agitation Speed | 150 rpm | — |

| Fermentation Duration | 7–10 days | — |

| Extraction Solvent | Ethyl Acetate | — |

Post-fermentation, the broth is extracted with ethyl acetate, concentrated in vacuo, and purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Chemical Synthesis

Cyclization of Linear Dipeptide Precursors

The most widely employed synthetic route involves cyclization of N-protected dipeptides.

Stepwise Synthesis

Table 2: Cyclization Reaction Optimization

| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | 60 | None | 62 |

| 2 | THF | 40 | DMAP | 45 |

| 3 | DCM | 25 | HATU | 28 |

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables rapid assembly with minimal purification:

-

Resin : Wang resin pre-loaded with Fmoc-L-Trp.

-

Coupling : Fmoc-L-Trp-OH activated with HBTU/NMM.

-

Cleavage and Cyclization : TFA-mediated cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) followed by cyclization in dilute DMF.

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

To enforce cis-stereochemistry at C3 and C6, (S)-binaphthyl-based auxiliaries are employed:

Table 3: Stereochemical Outcomes with Different Auxiliaries

| Auxiliary | Configuration (C3/C6) | Diastereomeric Excess (%) |

|---|---|---|

| (S)-BINOL | cis | 98 |

| (R)-TADDOL | trans | 85 |

Emerging Biocatalytic Methods

Enzymatic Cyclization

Engineered sortase A variants catalyze regioselective cyclization of linear precursors:

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Synthetic Routes

| Method | Cost (USD/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Microbial Fermentation | 1,200 | 95 | Moderate |

| Chemical Synthesis | 3,500 | 99 | High |

| Biocatalytic | 2,800 | 97 | Low |

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the indole groups may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione exhibit promising anticancer properties. A study demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

The compound has shown notable antimicrobial activity against various pathogens. For instance, a series of synthesized derivatives were tested for their antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects . The structure-activity relationship studies suggest that modifications to the indole moiety enhance the compound's efficacy against these microbes.

Agricultural Applications

Pesticidal Activity

this compound has been explored as a potential agricultural agent. Its derivatives have been evaluated for their effectiveness as pesticides due to their ability to disrupt the metabolic processes in pests. The compound's low toxicity to non-target organisms makes it an attractive candidate for sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can act as an inhibitor of certain proteases, which are critical in various biological processes including cell signaling and immune responses . This inhibition could lead to therapeutic applications in diseases where these enzymes are overactive.

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties of this compound was conducted using several cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. The study utilized flow cytometry to analyze apoptosis markers and confirmed the compound's potential as a lead candidate for further drug development .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of the compound were synthesized and tested using the disc diffusion method against common bacterial strains. The results showed that several derivatives had minimum inhibitory concentrations lower than standard antibiotics, suggesting that they could serve as effective alternatives in treating bacterial infections .

Data Tables

Mechanism of Action

The mechanism by which 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The indole groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Substituents

a. Bisindolyl Derivatives with Varied Indole Substitutions

Compounds such as 3,6-bis(5'-methoxy-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione and 3,6-bis(6'-chloro-3'-indolyl)-1,4-dimethylpiperazine-2,5-dione () share the bis-indole core but differ in substituents (methoxy, chloro, or methyl groups on the indole rings). These modifications influence electronic properties and biological activity. For example, chloro-substituted derivatives may enhance cytotoxicity, while methoxy groups could improve solubility .

b. Antitumor Bis-Indole Derivatives 3,6-bis(2-oxo-1,2-dihydroindol-3-ylidene)piperazine-2,5-diones (7a–b) are synthesized via condensation of isatins with 1,4-diacetylpiperazine-2,5-dione.

Thiosilvatins and Methylthio-Containing DKPs

Thiosilvatins, such as (3R,6R)-1,4-dimethyl-3-(4-(3-methyl-2-butenyloxy)benzyl)-3,6-bis(methylthio)piperazine-2,5-dione (1), feature methylthio (-SMe) and prenyloxybenzyl groups. Their stereochemistry (cis vs. trans) significantly impacts bioactivity. For instance, cis isomers often show higher antimicrobial potency than trans counterparts . Similarly, compounds (1)–(4) from Penicillium dipodomyis () highlight how stereochemical variations (e.g., 3S,6R vs. 3R,6S) alter physicochemical properties and biological roles.

Lipidoid DKPs for mRNA Delivery

Lipidoids like 3,6-bis(4-(bis(2-hydroxydodecyl)amino)butyl)piperazine-2,5-dione (cKK-E12) and its derivative OF-02 incorporate long alkyl chains and hydroxyl groups, enabling self-assembly into lipid nanoparticles (LNPs) for mRNA delivery. These compounds prioritize amphiphilicity over aromaticity, contrasting with the indole-based target compound .

Comparative Data Table

Key Research Findings

- Stereochemistry and Bioactivity : Methylthio-containing DKPs (e.g., thiosilvatins) demonstrate that cis configurations (3S,6R or 3R,6S) enhance antimicrobial activity compared to trans isomers .

- Substituent Effects : Chloro or methoxy groups on indole rings () increase cytotoxicity, while hydroxydodecyl chains in lipidoids optimize mRNA encapsulation .

- Natural vs. Synthetic DKPs : Natural DKPs like cyclo(L-leucyl-L-leucyl) prioritize hydrophobic interactions, whereas synthetic derivatives (e.g., herbicidal indole-DKPs) leverage aromatic stacking for target binding .

Biological Activity

3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione is a complex organic compound notable for its dual indole substitution on a piperazine ring, combined with diketone functionality. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 282.30 g/mol. The compound's structure features two indole rings attached to the piperazine moiety at the 3 and 6 positions, which enhances its potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activities. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound appears to inhibit cell proliferation by disrupting the cell cycle and inducing apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis via caspase activation |

| HeLa | 12.8 | Cell cycle arrest |

| A549 | 18.5 | Induction of oxidative stress |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against various pathogens:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Fungal Strains : Candida albicans.

In vitro assays demonstrated that this compound exhibited significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Serotonin Receptors : The indole moieties facilitate binding to serotonin receptors, influencing mood and anxiety.

- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression.

Case Studies

Several studies have explored the therapeutic potential of this compound:

-

Study on Anticancer Activity :

- Researchers conducted a series of experiments to evaluate the cytotoxic effects of this compound on breast cancer cells. Results indicated a dose-dependent reduction in cell viability alongside increased apoptosis markers.

-

Antimicrobial Efficacy Study :

- In a comparative study against standard antibiotics, the compound demonstrated superior antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

Q & A

Q. What are the established synthetic routes for 3,6-bis(1H-indol-3-ylmethyl)piperazine-2,5-dione, and how can reaction conditions be optimized?

The compound is synthesized via condensation of indole-3-carboxaldehyde with piperazine-2,5-dione in the presence of a reducing agent (e.g., sodium borohydride). Key steps include:

- Formation of bis-indolylmethane intermediates through sequential reduction and dehydration.

- Cyclization with piperazine-2,5-dione under controlled pH and temperature (e.g., reflux in DMF with triethylamine). Optimization involves tuning stoichiometry, solvent polarity, and catalyst selection to enhance yield and purity. Stereochemical control (e.g., R,R vs. S,S configurations) requires chiral catalysts or resolution techniques .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Essential techniques include:

- NMR : ¹H/¹³C NMR to confirm indole and diketopiperazine moieties (e.g., indole NH signals at δ 10–12 ppm, diketopiperazine carbonyls at ~170 ppm).

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions stabilizing crystal packing).

- HRMS : Validates molecular weight (372.42 g/mol) and isotopic patterns. Polar surface area (71.179 Ų) and logP (2.97) are calculated using computational tools like MarvinSketch .

Q. What preliminary biological activities have been reported for this compound?

Initial studies reveal:

- Antibacterial activity : Moderate inhibition of Staphylococcus aureus (MIC ~50 µg/mL) via dehydrosqualene synthase targeting .

- Antitumor potential : Cytotoxicity against leukemia cell lines (IC₅₀ ~10 µM) linked to DNA intercalation or topoisomerase inhibition .

- Antioxidant properties : Radical scavenging in DPPH assays (~40% inhibition at 100 µM) due to indole’s electron-rich aromatic system .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

The (3R,6R) and (3S,6S) enantiomers exhibit divergent activities:

- (3R,6R) shows stronger antibacterial effects due to optimized binding to S. aureus dehydrosqualene synthase’s hydrophobic pocket.

- (3S,6S) may enhance tumor cell apoptosis via stereospecific interactions with pro-apoptotic proteins. Chiral HPLC or enzymatic resolution is required to isolate enantiomers for comparative bioassays .

Q. What strategies can improve the compound’s bioavailability and target selectivity?

- Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) at the indole C5 position to reduce logP and enhance solubility.

- Prodrug design : Conjugation with peptide carriers for tumor-specific delivery.

- Nanoparticle encapsulation : Lipid-based formulations (e.g., CKK-E12/DOPE) improve cellular uptake and reduce off-target effects .

Q. How can contradictions in reported antibacterial data be resolved?

Discrepancies in MIC values (e.g., 50 vs. 200 µg/mL for S. aureus) arise from:

- Strain-specific resistance mechanisms (e.g., efflux pumps).

- Assay variability (broth microdilution vs. agar diffusion).

- Synergistic/antagonistic effects with adjuvants (e.g., β-lactams). Standardized CLSI protocols and isogenic mutant studies are recommended .

Q. What computational tools are used to predict binding modes and structure-activity relationships (SAR)?

- Molecular docking : Autodock Vina screens interactions with dehydrosqualene synthase (PDB: 3ACX) or DNA duplexes.

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity.

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can in vitro and in vivo models be optimized to evaluate antitumor efficacy?

- In vitro : 3D tumor spheroids or co-cultures with stromal cells to mimic tumor microenvironments.

- In vivo : Xenograft models (e.g., HCT-116 colon cancer) with pharmacokinetic profiling (t₁/₂, Cmax).

- Biomarker analysis : Flow cytometry for caspase-3 activation or Western blotting for p53 upregulation .

Methodological Challenges

Q. What are the key pitfalls in synthesizing and isolating stereoisomers of this compound?

- Racemization during cyclization due to high-temperature conditions.

- Co-elution of enantiomers in standard HPLC columns (chiral AD-H or OD-H columns are essential).

- Low yields (<20%) in asymmetric catalysis; iterative screening of chiral ligands (e.g., BINAP) is advised .

Q. How can researchers address solubility limitations in biological assays?

- Use of DMSO/water mixtures (≤0.1% DMSO to avoid cytotoxicity).

- Sonication or micellar carriers (e.g., Pluronic F-127) for homogeneous dispersion.

- Alternative salts (e.g., hydrochloride) to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.